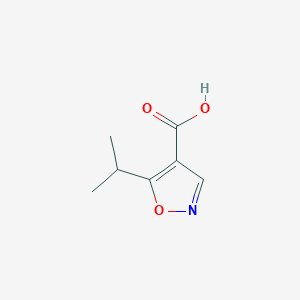

5-Isopropylisoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-8-11-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXLYLUGOXIJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564027 | |

| Record name | 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-05-2 | |

| Record name | 5-(1-Methylethyl)-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134541-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-isopropylisoxazole-4-carboxylic acid

An In-depth Technical Guide: Synthesis and Characterization of 5-isopropylisoxazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 5-isopropylisoxazole-4-carboxylic acid and the analytical methods for its structural confirmation and purity assessment. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed experimental protocols grounded in established chemical principles.

Introduction and Strategic Overview

The isoxazole ring is a privileged structure in modern drug discovery. The synthesis of specifically substituted isoxazoles, such as 5-isopropylisoxazole-4-carboxylic acid, is a key step in the development of novel therapeutic agents. The strategic approach outlined herein involves a two-step synthesis commencing from readily available starting materials. This method is adapted from established procedures for analogous 5-alkylisoxazole-4-carboxylates, ensuring a high probability of success and purity.[3][4]

The core logic is to first construct the ethyl ester of the target molecule, which is generally more straightforward to synthesize and purify than the direct synthesis of the carboxylic acid. This stable intermediate is then quantitatively hydrolyzed to yield the final product. Each step is designed to be monitored and validated, ensuring the integrity of the final compound.

Synthetic Pathway and Experimental Protocols

The synthesis of 5-isopropylisoxazole-4-carboxylic acid is efficiently achieved via a two-stage process: (1) Formation of the ester intermediate, ethyl 5-isopropylisoxazole-4-carboxylate, and (2) Subsequent hydrolysis to the target carboxylic acid.

Caption: Synthetic workflow for 5-isopropylisoxazole-4-carboxylic acid.

Stage 1: Synthesis of Ethyl 5-isopropylisoxazole-4-carboxylate

Causality and Expertise: The synthesis begins with the formation of an ethoxymethylene intermediate from an isopropyl-substituted β-ketoester. This intermediate is crucial as it provides the necessary electrophilic centers for cyclization. Reacting ethyl 3-oxo-4-methylpentanoate with triethyl orthoformate in the presence of acetic anhydride is a classic and highly effective method for this transformation.[3][4] The subsequent cyclization with hydroxylamine proceeds via nucleophilic attack on the ethoxymethylene carbon, followed by intramolecular condensation to form the stable isoxazole ring. The choice of reaction conditions is critical to favor the formation of the desired 5-substituted isomer over the 3-substituted one.

Detailed Experimental Protocol:

-

Formation of the Ethoxymethylene Intermediate:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine ethyl 3-oxo-4-methylpentanoate (1 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.5 eq.).

-

Heat the mixture to 110-120 °C and maintain for 4-6 hours, allowing for the distillation of ethyl acetate byproduct.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Remove the excess volatile reagents under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate, which can often be used in the next step without further purification.

-

-

Cyclization Reaction:

-

Dissolve the crude intermediate in a suitable solvent, such as ethanol.

-

Prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and a base like sodium acetate (1.2 eq.) in water or ethanol.

-

Cool the solution of the intermediate to 0-5 °C in an ice bath.

-

Add the hydroxylamine solution dropwise to the cooled, stirring solution of the intermediate, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 5-isopropylisoxazole-4-carboxylate.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

Stage 2: Hydrolysis to 5-isopropylisoxazole-4-carboxylic acid

Causality and Expertise: The conversion of the stable ethyl ester to the final carboxylic acid is achieved through hydrolysis. Acid-catalyzed hydrolysis is a robust method for this transformation.[3] A mixture of a strong mineral acid like HCl and an organic acid like acetic acid provides an effective medium to ensure complete reaction.[3] The reaction is typically performed under reflux to drive it to completion. The final product, being an acid, can be purified by precipitation upon adjusting the pH of the aqueous solution after work-up.

Detailed Experimental Protocol:

-

Hydrolysis Reaction:

-

In a round-bottom flask, dissolve the purified ethyl 5-isopropylisoxazole-4-carboxylate (1 eq.) in a 2:1 mixture of acetic acid and concentrated hydrochloric acid.[3]

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC until the starting ester is no longer detectable.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.

-

A precipitate of the crude carboxylic acid should form. If not, adjust the pH to ~2-3 with a saturated sodium bicarbonate solution to induce precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 5-isopropylisoxazole-4-carboxylic acid as a crystalline solid.

-

Dry the final product under vacuum.

-

Characterization and Data Analysis

Confirming the identity and purity of the synthesized 5-isopropylisoxazole-4-carboxylic acid is paramount. A combination of spectroscopic and physical methods provides a self-validating system to ensure the final product meets the required specifications.

Caption: Analytical workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected characterization data for 5-isopropylisoxazole-4-carboxylic acid (Molecular Formula: C₇H₉NO₃, Molecular Weight: 169.15 g/mol ).

| Technique | Expected Observations | Rationale/Interpretation |

| Melting Point | Sharp range | A sharp melting point indicates high purity of the crystalline solid. |

| FT-IR | ~2500-3300 cm⁻¹ (very broad)~1700-1725 cm⁻¹ (strong, sharp)~1600 cm⁻¹ (C=N stretch)~1200-1300 cm⁻¹ (C-O stretch) | Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.[5][6][7]Characteristic C=O stretch of the carboxyl group.[5][7]Isoxazole ring vibrations.C-O single bond stretch. |

| ¹H NMR | δ ~12-13 ppm (s, 1H, broad)δ ~8.5-9.0 ppm (s, 1H)δ ~3.0-3.5 ppm (septet, 1H)δ ~1.3-1.5 ppm (d, 6H) | Acidic proton of the -COOH group.[5]Proton on the isoxazole ring (C3-H).Methine proton (-CH) of the isopropyl group.Methyl protons (-CH₃) of the isopropyl group. |

| ¹³C NMR | δ ~165-175 ppmδ ~160-170 ppmδ ~105-115 ppmδ ~25-30 ppmδ ~20-25 ppm | Carbonyl carbon (-COOH).[5]Isoxazole ring carbons (C5 and C4).Isoxazole ring carbon (C3).Methine carbon (-CH) of the isopropyl group.Methyl carbons (-CH₃) of the isopropyl group. |

| Mass Spec. (EI) | m/z = 169 [M]⁺m/z = 154 [M-CH₃]⁺m/z = 125 [M-CO₂]⁺ or [M-C₃H₇]⁺ | Molecular ion peak corresponding to the exact mass.Fragment corresponding to the loss of a methyl group.Fragments corresponding to decarboxylation or loss of the isopropyl group. |

References

- The Royal Society of Chemistry.

- AChemBlock. 5-Isopropyl-oxazole-4-carboxylic acid 97%. AChemBlock.

- PubChemLite. 5-isopropyl-3-phenylisoxazole-4-carboxylic acid (C13H13NO3). PubChemLite.

- MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.

- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

- National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.

- National Institutes of Health. Ethyl 5-(4-aminophenyl)

- ChemicalBook. isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1H NMR. ChemicalBook.

- ChemicalBook. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) MS spectrum. ChemicalBook.

- SpectraBase. 5-ISOXAZOLECARBOXYLIC ACID - Optional[FTIR] - Spectrum. SpectraBase.

- SpectraBase. 5-methyl-isoxazole-4-carboxylic acid (4-pentyloxy-phenyl)-amide - Optional[MS (GC)] - Spectrum. SpectraBase.

- ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid.

- MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

- Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. Sigma-Aldrich.

- ResearchGate. Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt.

- National Institutes of Health.

- National Institutes of Health. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH.

- PubMed. FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. PubMed.

- Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- National Institutes of Health.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- National Institutes of Health.

- CAS Common Chemistry. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. CAS.

- SpectraBase. 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl- - Optional[MS (GC)] - Spectrum. SpectraBase.

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- National Institutes of Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to 5-isopropylisoxazole-4-carboxylic acid: Properties, Synthesis, and Applications

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a cornerstone in the field of medicinal chemistry.[1][2][3] Their unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented their status as a "privileged scaffold." This means the isoxazole core is a recurring motif found in a multitude of biologically active compounds and FDA-approved drugs.[4][5] These compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3]

Within this important class of molecules, 5-isopropylisoxazole-4-carboxylic acid emerges as a particularly valuable building block for drug discovery and development. It combines the versatile isoxazole core with a carboxylic acid group—a critical functional group for modulating solubility and interacting with biological targets—and an isopropyl substituent, which can enhance lipophilicity and influence binding affinity. This guide provides a comprehensive technical overview of its chemical structure, properties, reactivity, synthesis, and applications for researchers and scientists in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

5-isopropylisoxazole-4-carboxylic acid is an aromatic heterocyclic compound. The carboxylic acid at position 4 and the isopropyl group at position 5 are key features that dictate its chemical behavior and potential applications.

Caption: Chemical structure of 5-isopropylisoxazole-4-carboxylic acid.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-isopropyloxazole-4-carboxylic acid | [6] |

| CAS Number | 134541-05-2 | [7] |

| Molecular Formula | C₇H₉NO₃ | [6] |

| Molecular Weight | 155.15 g/mol | [6][7] |

| SMILES | O=C(C1=C(C(C)C)ON=C1)O | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 5-isopropylisoxazole-4-carboxylic acid. While specific experimental spectra for this exact compound are not widely published, its characteristic features can be reliably predicted based on the known spectra of analogous compounds and fundamental principles of spectroscopy.[8][9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Range |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12 δ (singlet, broad) |

| Isoxazole Ring (-CH) | ~8.5-9.0 δ (singlet) | |

| Isopropyl (-CH) | ~3.0-3.5 δ (septet) | |

| Isopropyl (-CH₃) | ~1.2-1.4 δ (doublet) | |

| ¹³C NMR | Carboxylic Acid (C=O) | ~165-175 δ |

| Isoxazole Ring (C-isopropyl) | ~170-180 δ | |

| Isoxazole Ring (C-COOH) | ~105-115 δ | |

| Isoxazole Ring (CH) | ~150-160 δ | |

| Isopropyl (-CH) | ~25-30 δ | |

| Isopropyl (-CH₃) | ~20-25 δ | |

| IR Spectroscopy | O-H stretch (H-bonded) | 2500-3300 cm⁻¹ (very broad) |

| C=O stretch | 1710-1760 cm⁻¹ (strong, sharp) | |

| Mass Spec. | [M+H]⁺ | m/z 156.06 |

Expert Insights: Interpreting the Spectra

-

¹H NMR Spectroscopy : The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield (around 12 ppm), a characteristic signal that can sometimes be broadened to the point of being nearly undetectable.[9][10] The lone proton on the isoxazole ring will be a sharp singlet. The isopropyl group will present a classic septet for the CH proton and a doublet for the two equivalent methyl groups.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid and the C5 carbon of the isoxazole ring (attached to the isopropyl group) are typically the most downfield signals in the spectrum.[9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is highly distinctive. A very broad absorption band stretching from 2500 to 3300 cm⁻¹ is the hallmark of the O-H bond within a hydrogen-bonded dimer.[9][10][11] This is complemented by a strong, sharp carbonyl (C=O) absorption peak between 1710 and 1760 cm⁻¹.[10][11]

-

Mass Spectrometry : In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed as its protonated form [M+H]⁺.

Chemical Properties and Reactivity

The reactivity of 5-isopropylisoxazole-4-carboxylic acid is governed by its three main components: the isoxazole ring, the carboxylic acid, and the isopropyl group.

-

Isoxazole Ring : The isoxazole ring is an electron-deficient aromatic system, which makes it relatively stable but also susceptible to certain reactions. The weak N-O bond is a known liability and can undergo cleavage under reductive or basic conditions, a property that can be exploited for further synthetic transformations.[3]

-

Carboxylic Acid Group : This is the most reactive site for many synthetic modifications. It can readily undergo standard transformations such as:

-

Esterification : Reaction with an alcohol under acidic conditions to form an ester.

-

Amide Bond Formation : Activation (e.g., conversion to an acid chloride with thionyl chloride or using coupling reagents like EDC/HOBt) followed by reaction with an amine to form an amide. This is a cornerstone of medicinal chemistry for building larger molecules.[12]

-

Reduction : Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > acid anhydrides > carboxylic acids/esters > amides > carboxylates.[13] This places the carboxylic acid at a moderate reactivity level, making it a stable yet versatile handle.

-

-

Isopropyl Group : This alkyl group is largely unreactive but plays a crucial role in modulating the molecule's physical properties. It increases lipophilicity (fat-solubility), which can be critical for a drug's ability to cross cell membranes.

Synthesis Protocol

Caption: General synthetic workflow for 5-isopropylisoxazole-4-carboxylic acid.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for similar isoxazoles and is designed for high yield and purity.[12]

-

Step 1: Formation of the Enol Ether Intermediate

-

To a reaction vessel equipped with a distillation apparatus, add ethyl isobutyrylacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Heat the mixture to 110-120 °C and maintain for 2-3 hours, continuously removing the ethyl acetate byproduct via distillation.

-

Causality: This condensation reaction forms the key ethoxymethylene intermediate. Driving off the byproduct (ethyl acetate) pushes the equilibrium towards the product, ensuring a high conversion rate. The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.

-

-

Step 2: Cyclization with Hydroxylamine

-

Cool the crude intermediate from Step 1 to 0-5 °C in a suitable solvent (e.g., ethanol).

-

In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.1 eq) in water.

-

Slowly add the hydroxylamine solution to the cooled intermediate, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Causality: This is the key ring-forming step. The hydroxylamine attacks the carbonyl and the enol ether, followed by cyclization and dehydration to form the stable isoxazole ring. Low temperature control is critical to minimize the formation of isomeric byproducts.

-

-

Step 3: Saponification to the Carboxylic Acid

-

To the reaction mixture containing the ethyl ester from Step 2, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Causality: The ester is hydrolyzed to the sodium carboxylate salt under basic conditions. Refluxing ensures the reaction goes to completion.

-

-

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~2.

-

The desired 5-isopropylisoxazole-4-carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Trustworthiness: This self-validating protocol ensures purity. The acid-base workup is highly effective; the product is soluble in its basic salt form and insoluble in its acidic form, allowing for efficient separation from neutral and basic impurities. The final product's identity and purity can be confirmed using the spectroscopic methods outlined in Section 2.

-

Applications in Drug Development

The carboxylic acid functional group is a common feature in many drugs as it can form strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine in protein binding sites.[14] However, its ionizable nature can also limit oral bioavailability and cell membrane permeability.

This is where 5-isopropylisoxazole-4-carboxylic acid becomes a powerful tool. It serves as a versatile starting point for creating derivatives that balance these properties:

-

As a Pharmacophore Element : The isoxazole ring and its substituents can be tailored to fit into specific enzyme active sites or receptor pockets, acting as a key part of the pharmacophore.

-

As a Precursor for Bioisosteres : The carboxylic acid can be replaced with bioisosteres—functional groups with similar physical or chemical properties that impart better drug-like characteristics.[14] For example, converting the carboxylic acid to a tetrazole or a hydroxamic acid can maintain the acidic nature required for binding while improving metabolic stability or cell penetration.[14]

-

In Fragment-Based Drug Discovery (FBDD) : This molecule is an ideal candidate for FBDD screening. Its relatively small size and defined chemical features allow it to be tested for low-affinity binding to a protein target. If it binds, it can be "grown" into a more potent lead compound by synthetically elaborating on the carboxylic acid or the isoxazole ring.

The isoxazole scaffold is present in numerous marketed drugs, including the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide, underscoring the therapeutic potential of this heterocyclic system.[2][3] 5-isopropylisoxazole-4-carboxylic acid provides a modern and adaptable platform for developing the next generation of isoxazole-based therapeutics.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Advances in isoxazole chemistry and their role in drug discovery.

- Medicinal Chemistry Perspective of Fused Isoxazole Deriv

- 5-Isopropyl-oxazole-4-carboxylic acid 97%. AChemBlock.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- 5-Isopropylisoxazole-4-carboxylic acid. BLD Pharm.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- The Relative Reactivity of Carboxylic Acid Deriv

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2 | AChemBlock [achemblock.com]

- 7. 134541-05-2|5-Isopropylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. echemi.com [echemi.com]

- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 5-Isopropylisoxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1] Its unique electronic and structural properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer agents.[1] The inherent versatility of the isoxazole core allows for fine-tuning of physicochemical and pharmacokinetic properties through substitution, making it an attractive starting point for novel therapeutic development. This guide will delve into the specific therapeutic potential of a promising, yet underexplored derivative: 5-isopropylisoxazole-4-carboxylic acid.

Introduction to 5-Isopropylisoxazole-4-carboxylic Acid: A Molecule of Untapped Potential

5-Isopropylisoxazole-4-carboxylic acid is a small molecule featuring the characteristic isoxazole ring, substituted with an isopropyl group at the 5-position and a carboxylic acid at the 4-position. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to other biologically active isoxazole-4-carboxylic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent.

| Property | Value | Source |

| IUPAC Name | 5-isopropyloxazole-4-carboxylic acid | AChemBlock[2] |

| CAS Number | 89006-96-2 | AChemBlock[2] |

| Molecular Formula | C7H9NO3 | AChemBlock[2] |

| Molecular Weight | 155.15 g/mol | AChemBlock[2] |

| Purity | 97% | AChemBlock[2] |

The presence of the carboxylic acid moiety suggests potential for ionic interactions with biological targets, while the isopropyl group can contribute to hydrophobic interactions and influence the overall conformation of the molecule.

Postulated Therapeutic Arenas and Mechanisms of Action

Based on the established activities of structurally related isoxazole-4-carboxylic acid analogs, we can hypothesize several promising therapeutic avenues for 5-isopropylisoxazole-4-carboxylic acid. These include immunomodulation, anti-inflammatory effects, and neurological applications.

Immunomodulatory and Anti-inflammatory Potential

Derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have demonstrated significant immunomodulatory activity, influencing the production of cytokines such as TNF-alpha and IL-6 in human peripheral blood mononuclear cells.[3] This suggests that the isoxazole-4-carboxylic acid scaffold can serve as a template for compounds that modulate the immune response. Furthermore, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[4]

Hypothesized Mechanism of Action: 5-Isopropylisoxazole-4-carboxylic acid may exert anti-inflammatory and immunomodulatory effects by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating the signaling cascades involved in cytokine production.

Caption: Postulated anti-inflammatory mechanism of 5-isopropylisoxazole-4-carboxylic acid.

Neurological Applications

A derivative of 3,5-dimethyl-isoxazole-4-carboxylic acid has been identified as a potent and selective histamine H3 receptor antagonist with potential for the treatment of depression.[5] This highlights the potential of the isoxazole-4-carboxylic acid core to interact with central nervous system targets.

Hypothesized Mechanism of Action: The structural features of 5-isopropylisoxazole-4-carboxylic acid may allow it to bind to specific receptors in the central nervous system, such as the histamine H3 receptor, or other G-protein coupled receptors, thereby modulating neurotransmitter release and neuronal signaling.

A Roadmap for Therapeutic Exploration: Experimental Protocols

To systematically evaluate the therapeutic potential of 5-isopropylisoxazole-4-carboxylic acid, a tiered experimental approach is recommended, starting with in vitro screening and progressing to in vivo models for promising activities.

Caption: A streamlined workflow for investigating the therapeutic potential.

In Vitro Screening Cascade

Objective: To identify the primary biological activities of 5-isopropylisoxazole-4-carboxylic acid.

Step-by-Step Methodology:

-

Compound Preparation:

-

Dissolve 5-isopropylisoxazole-4-carboxylic acid in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 10 mM).

-

Prepare serial dilutions of the stock solution in appropriate assay buffers.

-

-

Primary Screening Panels:

-

Anti-inflammatory/Immunomodulatory Panel:

-

COX-1/COX-2 Inhibition Assay: Utilize commercially available kits to measure the inhibition of prostaglandin E2 production in the presence of the compound.

-

5-LOX Inhibition Assay: Measure the inhibition of leukotriene B4 production.

-

Cytokine Release Assay: Treat human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) with an inflammatory stimulus (e.g., LPS) in the presence of the compound. Measure the levels of key cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or multiplex bead-based assays.

-

-

Neurological Target Panel:

-

Histamine H3 Receptor Binding Assay: Use a competitive radioligand binding assay with membranes from cells expressing the human H3 receptor to determine the binding affinity of the compound.

-

Broad GPCR Screening Panel: Screen the compound against a panel of common CNS-related G-protein coupled receptors to identify potential off-target effects or novel activities.

-

-

Anticancer Panel:

-

Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to assess its cytotoxic or anti-proliferative effects. Utilize assays such as MTT or CellTiter-Glo.

-

-

-

Data Analysis:

-

Calculate IC50 or EC50 values for active compounds.

-

Assess cytotoxicity to determine the therapeutic index.

-

Mechanism of Action Elucidation

Objective: To understand how 5-isopropylisoxazole-4-carboxylic acid exerts its biological effects.

Step-by-Step Methodology (Example for Anti-inflammatory Activity):

-

Target Engagement Assays:

-

If COX/LOX inhibition is observed, perform enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).

-

-

Cellular Signaling Pathway Analysis:

-

Treat relevant cells (e.g., macrophages) with an inflammatory stimulus and the compound.

-

Lyse the cells at different time points and analyze the phosphorylation status of key signaling proteins (e.g., NF-κB, p38 MAPK) by Western blotting or other immunoassays.

-

In Vivo Efficacy Evaluation

Objective: To assess the therapeutic potential of the compound in a living organism.

Step-by-Step Methodology (Example for Anti-inflammatory Activity):

-

Animal Model Selection:

-

Utilize a well-established model of inflammation, such as the carrageenan-induced paw edema model in rodents.

-

-

Dosing and Administration:

-

Determine the appropriate dose range based on in vitro potency and any available pharmacokinetic data.

-

Administer the compound via a suitable route (e.g., oral, intraperitoneal) prior to inducing inflammation.

-

-

Efficacy Assessment:

-

Measure the reduction in paw volume (edema) at various time points after carrageenan injection.

-

Collect tissue samples for histological analysis and measurement of inflammatory markers.

-

-

Toxicity Assessment:

-

Monitor the animals for any signs of toxicity.

-

Perform basic toxicological evaluations, including body weight measurements and observation of general health.

-

Future Directions and Lead Optimization

Should 5-isopropylisoxazole-4-carboxylic acid demonstrate promising activity in these initial studies, the next logical step would be to initiate a lead optimization program. This would involve the synthesis of analogs to explore the structure-activity relationship (SAR). For instance, modification of the isopropyl group could modulate lipophilicity and target engagement, while derivatization of the carboxylic acid to amides or esters could improve pharmacokinetic properties.

Conclusion

While direct biological data for 5-isopropylisoxazole-4-carboxylic acid is currently sparse, the wealth of information on structurally related isoxazole derivatives provides a strong foundation for its exploration as a novel therapeutic agent. The proposed experimental roadmap offers a systematic and logical approach to uncovering its potential in areas such as immunomodulation, anti-inflammation, and neurology. The inherent "drug-like" properties of the isoxazole scaffold, combined with the potential for targeted activity, make 5-isopropylisoxazole-4-carboxylic acid a compelling starting point for future drug discovery efforts.

References

-

Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. (2013). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2 | AChemBlock [achemblock.com]

- 3. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Significance of Isoxazole-4-Carboxylic Acids in Medicinal Chemistry

Abstract

The isoxazole ring represents a privileged scaffold in the field of medicinal chemistry, bestowing a unique combination of physicochemical and biological properties upon molecules that incorporate it. Within the diverse family of isoxazole derivatives, isoxazole-4-carboxylic acids and their related analogues have garnered significant attention as a particularly promising area for research and development. This technical guide offers a comprehensive exploration of the discovery, synthesis, and wide-ranging importance of isoxazole-4-carboxylic acids in contemporary drug discovery. This document will examine their function as adaptable pharmacophores and bioisosteric substitutes for carboxylic acids, investigate their structure-activity relationships in the context of targeting crucial biological pathways, and provide detailed information on their use in creating new treatments for various conditions, including neurological disorders, inflammation, and cancer. This guide is designed for researchers, scientists, and professionals in drug development who aim to utilize the potential of this significant chemical structure.

The Isoxazole Scaffold: A Foundation of Versatility

The five-membered isoxazole ring, which contains adjacent nitrogen and oxygen atoms, is a fundamental component in heterocyclic chemistry.[1] Its distinct electronic and steric characteristics make it an exceptionally desirable element in the creation of bioactive molecules.[2] The isoxazole core is a component of several drugs that have received FDA approval, which highlights its significance in clinical and commercial contexts.[3]

The specific placement of heteroatoms within the isoxazole ring creates a unique electron distribution, which affects its capacity to engage in different non-covalent interactions with large biological molecules. Moreover, the isoxazole ring shows considerable resistance to metabolic breakdown, a highly sought-after characteristic for potential drug candidates.[4]

Caption: Fundamental structure and key properties of the isoxazole ring.

Isoxazole-4-Carboxylic Acids: A Privileged Subclass

The addition of a carboxylic acid group at the 4-position of the isoxazole ring creates isoxazole-4-carboxylic acids, a subclass of compounds with considerable promise in medicinal chemistry. This particular arrangement of substituents enables a broad spectrum of chemical alterations, facilitating the precise adjustment of both physicochemical and pharmacological characteristics.

Synthesis of Isoxazole-4-Carboxylic Acids

A number of different synthetic pathways for producing isoxazole-4-carboxylic acids and their derivatives have been established, providing adaptability in creating a wide variety of molecular structures.

2.1.1. Domino Isoxazole-Isoxazole Isomerization

A novel method for synthesizing isoxazole-4-carboxylic esters and amides involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, which offers a direct route to these compounds with good yields.[5][6]

Caption: Domino isoxazole-isomerization workflow.

2.1.2. Synthesis from 3-Substituted-3-Oxopropionates

A widely used and adaptable technique is the cyclization of 3-substituted-3-oxopropionates using hydroxylamine hydrochloride.[7] This method facilitates the attachment of different substituents to the 3-position of the isoxazole ring.

Experimental Protocol: General Synthesis of 3-Substituted Isoxazole-4-Carboxylic Acid [8]

-

Oxime Formation: A specific aldehyde (0.02 mol) in ethanol is introduced into an aqueous solution containing hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol). This mixture is then heated to a temperature of 80–90 °C for a duration of 30 minutes. Following a cooling period, the solid oxime is isolated and refined through recrystallization with ethanol.

-

Cyclization: The oxime produced (1 mmol) is combined with ethyl acetoacetate (2 mmol) and anhydrous zinc chloride (0.1 mmol) in a round-bottom flask. The mixture is then heated progressively for approximately one hour without the use of a solvent.

-

Hydrolysis: The ester that is formed is subsequently hydrolyzed to produce the 3-substituted isoxazole-4-carboxylic acid.

-

Amide Formation (Optional): The carboxylic acid may be transformed into the corresponding acid chloride, which is then condensed with aromatic amines to produce the desired carboxamide derivatives.

Isoxazole-4-Carboxylic Acids as Bioisosteres

A crucial element of the importance of isoxazole derivatives in medicinal chemistry is their function as bioisosteres for the carboxylic acid functional group.[9] The 3-hydroxyisoxazole moiety, in particular, is a recognized planar bioisostere of carboxylic acid, sharing a similar pKa.[10][11] This substitution can result in better pharmacokinetic characteristics, including greater membrane permeability and metabolic stability, while preserving the required interactions with the biological target.[12][13][14]

| Functional Group | pKa | Key Features |

| Carboxylic Acid | ~4-5 | Planar, H-bond donor/acceptor |

| 3-Hydroxyisoxazole | ~4-5 | Planar, H-bond donor/acceptor, increased lipophilicity |

| Tetrazole | ~4-5 | Planar, H-bond donor/acceptor, metabolically stable |

Table 1. Comparison of Carboxylic Acid and its Bioisosteres.

Therapeutic Applications of Isoxazole-4-Carboxylic Acid Derivatives

The adaptability of the isoxazole-4-carboxylic acid framework has prompted its investigation across a broad spectrum of therapeutic fields.

Neurological Disorders: Modulating Glutamate Receptors

A substantial amount of research has been dedicated to isoxazole-4-carboxamide derivatives as modulators of ionotropic glutamate receptors, with a particular focus on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[15][16] These receptors are essential for synaptic transmission and plasticity, and their improper regulation is associated with a variety of neurological and psychiatric conditions, such as chronic pain and Parkinson's disease.[16][17]

Derivatives of isoxazole-4-carboxamide have been demonstrated to be effective inhibitors of AMPA receptor function, significantly modifying their biophysical gating characteristics.[15][16] This regulation of AMPA receptors offers a viable non-opioid option for creating new pain relief medications.[8]

Caption: Modulation of AMPA receptors by isoxazole-4-carboxamide derivatives.

Anti-inflammatory Agents

Derivatives of isoxazole have shown notable anti-inflammatory effects.[18] Certain derivatives of isoxazole-4-carboxylic acid have been examined for their ability to inhibit cyclooxygenase (COX) enzymes, which are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[8][19] Furthermore, 4,5-diarylisoxazol-3-carboxylic acids have been recognized as strong inhibitors of leukotriene production, which is another significant pathway in the inflammatory process.[1][20]

Anticancer Therapeutics

The isoxazole framework has been integrated into a multitude of compounds that exhibit encouraging anticancer properties.[3][21] Although the investigation of isoxazole-4-carboxylic acids as anticancer treatments is a relatively new area, the wider category of isoxazoles has demonstrated promise in addressing different cancer-associated pathways.[1][22]

Structure-Activity Relationship (SAR) Studies

The creation of effective and specific drugs based on isoxazole-4-carboxylic acid is highly dependent on the comprehension of their structure-activity relationships (SAR).

Controlled alterations to the isoxazole core and its attached groups have yielded significant knowledge regarding the molecular characteristics necessary for maximum biological effectiveness. For example, in the development of AMPA receptor modulators, the type of substituents on the carboxamide nitrogen and at the 3- and 5-positions of the isoxazole ring has a substantial impact on both potency and selectivity.[15][16] SAR studies have also been essential in the creation of selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a prospective target for autoimmune conditions.[23]

Caption: General concept of SAR studies for isoxazole-4-carboxylic acids.

Future Perspectives

The exploration and advancement of isoxazole-4-carboxylic acids in the field of medicinal chemistry represent a dynamic and encouraging area of study. It is anticipated that future investigations will concentrate on:

-

Exploring New Therapeutic Targets: Broadening the use of this framework to address previously unexamined biological targets.

-

Advanced Synthetic Methodologies: Creating synthetic pathways that are more effective, stereoselective, and sustainable.[2]

-

Multi-target Drug Design: Formulating individual molecules capable of interacting with several targets to treat intricate illnesses.

-

Personalized Medicine: Customizing treatments based on isoxazole for particular patient groups by utilizing genetic information or biomarkers.

The distinct characteristics and ease of synthesis of isoxazole-4-carboxylic acids guarantee their lasting significance in the ongoing search for novel and enhanced medical treatments.[2][4]

References

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed. (2019-12-06). Available from: [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. (2019-10-28). Available from: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (2022-08-31). Available from: [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC - PubMed Central. (2025-03-08). Available from: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022-08-31). Available from: [Link]

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. (n.d.). Available from: [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed. (2025-03-08). Available from: [Link]

-

Synthesis, Binding Affinity at Glutamic Acid Receptors, Neuroprotective Effects, and Molecular Modeling Investigation of Novel Dihydroisoxazole Amino Acids - PubMed. (n.d.). Available from: [Link]

- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents. (n.d.).

-

General synthesis of 4-isoxazolecarboxylic acids | Journal of the American Chemical Society. (n.d.). Available from: [Link]

-

Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed. (n.d.). Available from: [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018-10-22). Available from: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Available from: [Link]

-

Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d] - PubMed. (n.d.). Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). Available from: [Link]

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.). Available from: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. (n.d.). Available from: [Link]

-

The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (n.d.). Available from: [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Available from: [Link]

-

(PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - ResearchGate. (n.d.). Available from: [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Available from: [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. (2016-03-11). Available from: [Link]

-

(PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. (n.d.). Available from: [Link]

-

Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed - NIH. (n.d.). Available from: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023-09-05). Available from: [Link]

-

Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.). Available from: [Link]

-

Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022-05-19). Available from: [Link]

-

Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed. (2024-12-05). Available from: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023-09-06). Available from: [Link]

-

Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - OUCI. (n.d.). Available from: [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. (n.d.). Available from: [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. drughunter.com [drughunter.com]

- 15. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 21. espublisher.com [espublisher.com]

- 22. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-isopropylisoxazole-4-carboxylic acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-isopropylisoxazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the fundamental principles and practical methodologies for assessing the solubility and stability of this compound, ensuring robust and reliable data for downstream applications.

Introduction: The Pivotal Role of Physicochemical Characterization

5-isopropylisoxazole-4-carboxylic acid, with its distinct isoxazole core, isopropyl substituent, and carboxylic acid functionality, presents a unique profile of opportunities and challenges in pharmaceutical development. The solubility and stability of this active pharmaceutical ingredient (API) are paramount, influencing its bioavailability, formulation development, and ultimately, its therapeutic efficacy and shelf-life. Understanding these characteristics is not merely a data collection exercise; it is a foundational step in de-risking a drug candidate and ensuring its successful translation from the laboratory to the clinic.

This guide will delve into the theoretical underpinnings and practical execution of solubility and stability studies tailored to this molecule, providing field-proven insights into experimental design, data interpretation, and troubleshooting.

Solubility Profiling: Beyond a Single Number

The solubility of an API is a critical determinant of its absorption and bioavailability. For 5-isopropylisoxazole-4-carboxylic acid, the presence of both a lipophilic isopropyl group and a polar carboxylic acid moiety suggests a nuanced solubility profile that is highly dependent on the solvent system. A thorough understanding of its solubility in various media is essential for formulation design, from early-stage in vitro assays to late-stage dosage form development.

Theoretical Considerations: The Interplay of Molecular Structure and Solvent Properties

The solubility of 5-isopropylisoxazole-4-carboxylic acid is governed by the equilibrium between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecule. The carboxylic acid group, with a pKa typically in the range of 3-5, allows for pH-dependent solubility. In acidic media, the compound will exist predominantly in its neutral, less soluble form. Conversely, in basic media, it will deprotonate to form the more polar and, therefore, more water-soluble carboxylate salt.

The isoxazole ring and the isopropyl group contribute to the molecule's lipophilicity, influencing its solubility in organic solvents. A general principle is that "like dissolves like," meaning that the compound will exhibit higher solubility in solvents with similar polarity.

Experimental Determination of Solubility

A multi-faceted approach is necessary to comprehensively characterize the solubility of 5-isopropylisoxazole-4-carboxylic acid. This involves assessing its solubility in aqueous and organic solvents.

Table 1: Exemplary Solubility Data for 5-isopropylisoxazole-4-carboxylic acid

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 3) | Low | The carboxylic acid is protonated, reducing polarity. |

| Water (pH 7.4) | Moderate | Partial deprotonation of the carboxylic acid increases polarity. |

| 5% NaHCO₃ (aq) | High | The weak base deprotonates the carboxylic acid, forming a soluble salt.[1][2][3] |

| 5% NaOH (aq) | Very High | The strong base ensures complete deprotonation of the carboxylic acid.[1][3] |

| Methanol | High | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. |

| Ethanol | High | Similar to methanol, a polar protic solvent.[4] |

| Acetone | Moderate | A polar aprotic solvent that can interact with the polar groups of the molecule. |

| Dichloromethane | Low | A non-polar organic solvent with limited ability to solvate the polar carboxylic acid. |

| Hexane | Very Low | A non-polar hydrocarbon solvent, incompatible with the polar nature of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of 5-isopropylisoxazole-4-carboxylic acid in a saturated solution of a given solvent at a specific temperature.

Materials:

-

5-isopropylisoxazole-4-carboxylic acid

-

Selected solvents (e.g., water, buffers of different pH, organic solvents)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 5-isopropylisoxazole-4-carboxylic acid to a vial containing a known volume of the solvent.

-

Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.[5]

Diagram 1: Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Stability Assessment: Ensuring Molecular Integrity

The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[6] For 5-isopropylisoxazole-4-carboxylic acid, potential degradation pathways could involve the isoxazole ring and the carboxylic acid functionality. Stability studies are crucial for determining the re-test period or shelf life and recommended storage conditions.[6][7]

Potential Degradation Pathways

Based on the chemical structure of 5-isopropylisoxazole-4-carboxylic acid and the known reactivity of related compounds, several degradation pathways can be anticipated:

-

Hydrolytic Ring Opening: The isoxazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of acyclic degradation products.[8][9]

-

Decarboxylation: Carboxylic acids attached to heterocyclic rings can undergo decarboxylation, especially at elevated temperatures, resulting in the loss of carbon dioxide.[8][9][10]

-

Oxidation: The isoxazole ring can be susceptible to oxidation.[9][10][11]

-

Photodegradation: Exposure to UV light can induce photochemical reactions and degradation.[9][12]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12] These studies involve exposing the API to conditions more severe than those used for accelerated stability testing.[12]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, room temperature and/or elevated temperature | Hydrolytic ring opening |

| Base Hydrolysis | 0.1 M NaOH, room temperature and/or elevated temperature | Hydrolytic ring opening |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the isoxazole ring |

| Thermal Degradation | Dry heat (e.g., 60°C, 80°C) | Decarboxylation |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation |

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines.[6][7][12][13][14]

Table 3: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The frequency of testing for long-term studies is typically every three months for the first year, every six months for the second year, and annually thereafter.[6][7][12] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6][7][12][13]

Experimental Protocol: Stability-Indicating HPLC Method Development and Validation

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products.

Objective: To develop and validate an HPLC method for the quantification of 5-isopropylisoxazole-4-carboxylic acid and to separate it from its potential degradation products.

Procedure:

-

Method Development:

-

Select a suitable reversed-phase HPLC column (e.g., C18).[5]

-

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and a buffered aqueous phase) to achieve good separation between the parent compound and any degradation peaks observed during forced degradation studies.

-

Select an appropriate detection wavelength based on the UV spectrum of the compound.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

-

Diagram 2: Logical Flow for a Stability Study

Caption: Logical workflow for a comprehensive stability study.

Conclusion

The successful development of 5-isopropylisoxazole-4-carboxylic acid as a pharmaceutical agent is intrinsically linked to a thorough understanding of its solubility and stability. The methodologies and principles outlined in this guide provide a robust framework for generating the critical data required to support formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective therapeutic product. A proactive and scientifically-driven approach to physicochemical characterization is an indispensable component of modern drug development.

References

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- International Council for Harmonis

- EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- World Health Organization (WHO). (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Chemistry LibreTexts. (2025, July 21).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (n.d.).

- Unknown. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified.

- Unknown. (n.d.).

- National Institutes of Health (NIH). (n.d.).

- AChemBlock. (n.d.). 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2.

- PubMed. (2021, July 16).

- TOKU-E. (n.d.).

- National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid.

- National Institutes of Health (NIH). (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.

- BenchChem. (n.d.). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.

- BenchChem. (n.d.).

- ResearchGate. (2017, March 31). (PDF)

- ChemRxiv. (n.d.).

- PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.

- CONICET. (2024, March 7). Analytical Methods.

- RSC Publishing. (n.d.). Analytical Methods.

- Reddit. (2023, March 9). carboxylic acid solubility + TLC : r/chemhelp.

- Unknown. (n.d.).

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. toku-e.com [toku-e.com]

- 5. benchchem.com [benchchem.com]

- 6. database.ich.org [database.ich.org]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. qlaboratories.com [qlaboratories.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

potential pharmacological applications of 5-substituted isoxazole-4-carboxylic acids

Abstract

The 5-substituted isoxazole-4-carboxylic acid motif is a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile chemical class. We will delve into its significant roles in the modulation of inflammatory pathways, the inhibition of cancer cell proliferation, and its utility as a key building block in the synthesis of complex therapeutic agents such as orexin receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and innovation in this promising area of pharmaceutical science.

Introduction: The Significance of the Isoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental structural unit in a multitude of biologically active compounds.[1][2] Its unique electronic properties and conformational rigidity make it an attractive pharmacophore for designing molecules that can selectively interact with a variety of biological targets.[3][4] The addition of a carboxylic acid group at the 4-position and a variable substituent at the 5-position dramatically expands the chemical space and allows for fine-tuning of the molecule's pharmacological profile. These 5-substituted isoxazole-4-carboxylic acids and their derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, immunosuppressive, and antimicrobial effects.[3][5]

This guide will provide a comprehensive overview of the key therapeutic applications of this scaffold, supported by mechanistic insights and quantitative data. We will also present detailed synthetic methodologies to empower researchers in their quest to develop novel therapeutic agents based on this versatile core.

Anti-inflammatory Applications: Targeting Key Mediators of Inflammation

Derivatives of 5-substituted isoxazole-4-carboxylic acids have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7] The selective inhibition of COX-2 is a highly sought-after therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to selectively bind to and inhibit the activity of the COX-2 enzyme.[6] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The selectivity for COX-2 over COX-1 is a critical feature of these compounds, leading to a more favorable safety profile.[6]

Quantitative Analysis of COX-2 Inhibition

The potency of these compounds as COX-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for a selection of isoxazole derivatives against COX-1 and COX-2, highlighting their selectivity.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Standard) | >10 | 0.04 | >250 | [6] |

| Compound C3 | >100 | 0.65 ± 0.04 | >153 | [6] |

| Compound C5 | >100 | 0.58 ± 0.02 | >172 | [6] |

| Compound C6 | >100 | 0.55 ± 0.03 | >181 | [6] |

| IXZ3 | - | 0.95 | - | [7] |

Table 1: In vitro COX-1 and COX-2 enzyme inhibition data for selected isoxazole derivatives.

Anticancer Activity: Inducing Cell Death in Malignant Tissues

The isoxazole scaffold has proven to be a valuable template for the design of novel anticancer agents.[8] Derivatives of 5-substituted isoxazole-4-carboxylic acids have demonstrated significant cytotoxic activity against a range of cancer cell lines, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[9]

Mechanisms of Anticancer Action

The anticancer properties of these compounds are multifaceted and can involve:

-

Interference with Cancer Cell Proliferation: Some derivatives have been shown to halt the cell cycle, preventing cancer cells from dividing and multiplying.[10]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.[8]

In Vitro Cytotoxicity Data

The efficacy of isoxazole-carboxamide derivatives has been evaluated against several human cancer cell lines. The IC50 values in the following table illustrate their potent cytotoxic effects.

| Compound ID | B16F1 (Melanoma) IC50 (µM) | Colo205 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |

| Doxorubicin (Standard) | 0.056 | - | - | [9] |

| Compound 2a | 40.85 | 9.179 | 7.55 | [9] |

| Compound 2e | 0.079 | - | - | [9] |

Table 2: Cytotoxic evaluation of isoxazole-carboxamide derivatives against various cancer cell lines.

Immunosuppressive Properties: Modulating the Immune Response

Certain 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives have demonstrated significant immunomodulatory effects, ranging from immunosuppression to immunostimulation depending on the specific substitutions.[1][10] The immunosuppressive activity is of particular interest for the treatment of autoimmune diseases and to prevent organ transplant rejection.

Mechanism of Immunosuppression

The immunosuppressive actions of these compounds are linked to their ability to:

-

Inhibit Pro-inflammatory Cytokine Production: They can suppress the production of key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by human peripheral blood cells.[2][10]

-

Induce Apoptosis in Immune Cells: A representative compound, MM3, has been shown to induce apoptosis in Jurkat cells (a T-lymphocyte cell line) through the upregulation of caspases, Fas, and NF-κB1.[3][10]

Figure 1: Proposed mechanism of immunosuppressive action for a 5-amino-isoxazole-4-carbohydrazide derivative.